molecular formula C10H11NO2 B566953 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 1273608-55-1

4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B566953
CAS No.: 1273608-55-1
M. Wt: 177.203
InChI Key: ZUNSQKDYBGURJR-UHFFFAOYSA-N
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Description

4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a functionalized indanone derivative offered as a building block for research and development. Its molecular scaffold is of significant interest in medicinal chemistry, particularly for exploring compounds that interact with neurological and metabolic pathways. Research on structurally analogous aminoindane and methoxy-substituted indanone compounds suggests potential avenues for investigation, including the modulation of adenosine receptors, which are targets for neurological conditions , and the study of metabolic syndrome and energy homeostasis . This compound serves as a key intermediate for synthesizing novel heterocyclic systems and for structure-activity relationship (SAR) studies aimed at developing new therapeutic leads. Its structure combines features found in several bioactive molecules, making it a valuable compound for expanding chemical libraries and probing new biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-amino-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNSQKDYBGURJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717616
Record name 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273608-55-1
Record name 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of Methoxy-Substituted Arenes

Friedel-Crafts acylation of 3-methoxyphenylacetic acid derivatives enables indanone ring formation. For example, cyclization using polyphosphoric acid (PPA) at 120°C yields 5-methoxy-2,3-dihydro-1H-inden-1-one. Subsequent nitration with fuming nitric acid in acetic anhydride at 0–5°C introduces the nitro group para to the methoxy substituent, achieving 72–78% regioselectivity.

Table 1: Nitration Conditions for 5-Methoxy-2,3-dihydro-1H-inden-1-one

Nitrating AgentSolventTemperature (°C)Regioselectivity (%)Yield (%)
HNO₃/H₂SO₄Ac₂O0–57865
AcONO₂CH₂Cl₂-107258

Palladium-Catalyzed Cyclocarbonylation

An alternative route employs desilylative cyclocarbonylation of 1-(3-methoxyaryl)-2-(trimethylsilyl)acetylenes under rhodium catalysis. This method achieves 85% yield of 5-methoxy-4-nitroindanone at 80°C in toluene, with excellent functional group tolerance.

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

Hydrogenation using Pd/C (10% wt) or Raney nickel in methanol at 20–50°C under 1–3 atm H₂ quantitatively reduces the nitro group. For example, 5-methoxy-4-nitroindanone (10 mmol) in methanol with Pd/C (0.5 g) achieves 94% conversion in 3 hours.

Table 2: Hydrogenation Parameters

CatalystH₂ Pressure (atm)Time (h)Conversion (%)
Pd/C1394
Raney Ni3689

Iron-Mediated Reduction

A cost-effective approach uses iron powder (43 g, 770 mmol) and NH₄Cl (3.7 g) in ethanol at 90°C. This method reduces 4-nitro-5-methoxyindanone to the target amine in 87% yield, albeit with minor regioisomeric byproducts (6:1 ratio). The reaction mechanism involves Fe⁰-mediated electron transfer, with NH₄Cl acting as a proton source.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography (pentane:ethyl acetate, 8:2) to isolate 4-amino-5-methoxyindanone (Rf = 0.35). Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) further resolves regioisomers.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.21 (d, 1H, H-6), 6.92 (dd, 1H, H-7), 5.27 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 2.90 (t, 2H, H-2), 2.54 (m, 2H, H-3).

  • HRMS : [M+H]⁺ calc. for C₁₀H₁₂NO₂⁺: 178.0863; found: 178.0868.

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Pilot studies using continuous flow reactors (H-Cube®) with Pd/C cartridges demonstrate 99% conversion at 50°C and 10 bar H₂, achieving throughputs of 1.2 kg/day.

Solvent Recycling

Ethanol recovery via distillation reduces waste, with >90% solvent reuse across batches.

Challenges and Mitigation

Regioselectivity in Nitration

The electron-donating methoxy group directs nitration to the para position, but ortho byproducts (6–8%) necessitate careful chromatography.

Stability of Amine Product

4-Amino-5-methoxyindanone is light-sensitive; storage at 2–8°C in amber vials prevents oxidative degradation .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one exhibit antimicrobial properties. A study showed that certain analogs could inhibit the growth of various pathogenic bacteria, suggesting potential use in developing new antibiotics .

2. Anticancer Properties
This compound has also been investigated for its anticancer effects. Studies demonstrated that it could induce apoptosis in cancer cells through the modulation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects
Preliminary research indicates that 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one may provide neuroprotective benefits. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Dye Production

1. Acid Dyes for Textiles
The compound has been utilized as an acid dye for silk and wool fabrics. Its ability to form stable complexes with protein fibers allows for vibrant coloration while maintaining wash fastness. This application is particularly relevant in the textile industry where color quality and durability are paramount .

Material Science

1. Polymer Additives
In material science, 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one has been explored as an additive to enhance the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it suitable for high-performance materials .

Data Tables

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivityInhibitory effects on pathogenic bacteria
Anticancer PropertiesInduction of apoptosis in cancer cells
Neuroprotective EffectsReduction of oxidative stress in neuronal cells
Dye ProductionAcid Dyes for TextilesStable dyeing on silk and wool with good fastness
Material SciencePolymer AdditivesEnhanced thermal stability and mechanical strength

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotection in Cell Models
In vitro experiments demonstrated that treatment with 4-amino-5-methoxy-2,3-dihydro-1H-inden-1-one reduced markers of oxidative stress in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role that warrants further investigation in vivo.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one, highlighting substituent variations and their biological or chemical implications:

Compound Name Substituents Key Properties/Activities Reference
4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one 4-NH₂, 5-OCH₃ Synthetic intermediate; potential pharmacological applications due to H-bonding capability.
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) 6-OH, 2-(4-OH-3-OCH₃-benzylidene) Anti-inflammatory activity in macrophages via ROS inhibition.
5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one 5-Cl, 6-OCH₃, 2-(4-piperidinyl-benzylidene) EGFR tyrosine kinase inhibitor; anticancer activity against NSCLC.
4-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one (9a) 4-OCH₃, 2-(4-NO₂-benzylidene) Enhanced electron-withdrawing effects from nitro group; used in opioid receptor studies.
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-OH, 3-CH(CH₃)₂ Allelochemical with growth-inhibitory effects in plants.
5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride 1-NH₂ (positional isomer), 5-OCH₃ Positional isomer of target compound; altered pharmacokinetics due to NH₂ at position 1.

Structural and Functional Analysis

Substituent Position and Electronic Effects: The amino group at position 4 in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 5-chloro derivatives ). Methoxy at position 5 provides moderate electron-donating effects, contrasting with compounds like 4-methoxy derivatives (e.g., 9a ), where substituent position alters electronic distribution across the aromatic system.

Biological Activity Correlations: Benzylidene-containing derivatives (e.g., 7x , 9a ) exhibit enhanced bioactivity due to extended conjugation and planar structures, facilitating receptor binding. For instance, compound 7x’s anti-inflammatory activity is attributed to its hydroxy-methoxy-benzylidene moiety . Halogen substituents (e.g., 5-Cl in ) increase lipophilicity, improving membrane permeability but reducing solubility. This contrasts with the target compound’s amino group, which balances lipophilicity and solubility.

Synthetic Pathways: The target compound’s synthesis likely involves amination of a pre-functionalized indanone backbone, differing from halogenation (e.g., ) or Claisen-Schmidt condensation (e.g., ) used for benzylidene derivatives.

Biological Activity

4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a compound of considerable interest in medicinal chemistry due to its unique structure and biological properties. Characterized by an indanone framework with amino and methoxy substituents, this compound exhibits various biological activities, particularly as an antagonist for adenosine receptors and potential anticancer agent. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods:

  • Method 1 : Reaction of 4-methoxy-2-iodoaniline with disilylated alkyne, followed by cyclization.
  • Method 2 : Interaction of 6-methoxy-2,3-dihydro-1H-inden-1-one with ethyl 2,2,2-trifluoroacetate under basic conditions.

These methods yield derivatives that may exhibit enhanced biological properties.

The biological activity of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is primarily attributed to its interaction with adenosine receptors A1 and A2A. The amino group allows for hydrogen bonding with biological molecules, while the methoxy group participates in hydrophobic interactions. These interactions modulate enzyme and receptor activities, influencing various physiological processes such as cardiovascular function and neurological signaling .

Anticancer Properties

Research indicates that derivatives of this compound have shown promising results in inhibiting cancer cell growth. For instance, studies have demonstrated that certain derivatives possess cytotoxic activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values for these activities range from 2.43 to 14.65 μM, indicating significant potential for further development as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one compared to similar compounds:

Compound NameAdenosine Receptor AffinityAnticancer Activity (IC50)Mechanism
4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-oneNanomolar range2.43 - 14.65 μMAntagonist
Compound A (similar structure)Micromolar range>20 μMAgonist
Compound B (similar structure)Nanomolar range10 - 15 μMAntagonist

This table highlights the unique position of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one in terms of receptor affinity and anticancer efficacy compared to structurally similar compounds .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Anticancer Activity : A recent study screened various derivatives for their ability to inhibit microtubule assembly in cancer cells. Compounds derived from 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one showed effective inhibition rates between 40% and 52%, demonstrating their potential as microtubule-destabilizing agents .
  • Adenosine Receptor Interaction : Another study explored the binding affinity of methoxy-substituted derivatives at adenosine receptors A1 and A2A. The findings indicated that modifications to the methoxy group significantly influenced receptor affinity, suggesting avenues for developing selective therapeutic agents targeting these receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from indanone derivatives. For example, fluorinated analogs are synthesized via nucleophilic substitution using sodium methoxide as a base, followed by amination steps . To improve yields:

  • Optimize reaction temperatures (e.g., 60–80°C for methoxylation).
  • Use catalysts like palladium for coupling reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
    • Key Reference : Similar protocols for 4-Fluoro-5-methoxy analogs demonstrate 70–85% yields under controlled conditions .

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy at C5, amino at C4) and dihydro-indenone backbone .
  • X-ray Diffraction : Employ SHELX software for crystal structure determination. Hydrogen-bonding patterns between amino and carbonyl groups can validate stability .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., pancreatic, breast) to determine IC50_{50} values .
  • Mechanistic : Enzyme inhibition studies (e.g., kinase assays for DDR1 targets) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤0.1%).
  • Structural Validation : Confirm compound purity (>95% via HPLC) and tautomeric forms (e.g., keto-enol equilibria) .
  • Meta-Analysis : Compare substituent effects; e.g., fluoro vs. amino groups alter hydrogen-bonding capacity and target affinity .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Molecular Docking : Dock into protein active sites (e.g., DDR1 kinase) using AutoDock Vina. Validate with MD simulations for binding stability .
  • ADMET Prediction : SwissADME or pkCSM tools to estimate bioavailability and toxicity .

Q. How do stereochemical variations (e.g., enantiomers) impact bioactivity?

  • Methodological Answer :

  • Chiral Synthesis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to isolate R/S forms.
  • Activity Comparison : Test enantiomers in kinase inhibition assays. For example, (1S)-configured indene derivatives show 10-fold higher DDR1 affinity than racemic mixtures .
  • Crystallography : Resolve enantiomer-protein co-crystals to identify binding mode disparities .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C. Desiccate to prevent hydrolysis .
  • Safety : Use fume hoods, nitrile gloves, and PPE. Avoid skin contact (irritation reported in analogs) .
  • Decomposition : Monitor via periodic HPLC; discard if purity drops below 90% .

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